molecular formula C10H14N2O2S B8673316 Ethyl 6-ethyl-2-(methylthio)pyrimidine-4-carboxylate

Ethyl 6-ethyl-2-(methylthio)pyrimidine-4-carboxylate

Cat. No. B8673316
M. Wt: 226.30 g/mol
InChI Key: MWPHOKPAFGWTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-ethyl-2-(methylthio)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-ethyl-2-(methylthio)pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-ethyl-2-(methylthio)pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

ethyl 6-ethyl-2-methylsulfanylpyrimidine-4-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-4-7-6-8(9(13)14-5-2)12-10(11-7)15-3/h6H,4-5H2,1-3H3

InChI Key

MWPHOKPAFGWTGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)SC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of S-methylisothiourea sulphate (874 mg, 4.65 mmol) and 2,4-dioxohexanoic acid ethyl ester (800 mg, 4.65 mmol) in ethanol (4 mL) is heated to 80° C. for 48 h. The reaction mixture is then filtered, evaporated and purified by prep. TLC (using heptane/EA 1/1 as eluent) to give 590 mg of 6-ethyl-2-methylsulfanyl-pyrimidine-4-carboxylic acid ethyl ester as a yellow oil; LC-MS: tR=0.91 min, [M+H]+=227.22. 1H NMR (D6-DMSO): δ 1.24 (t, J=7.5 Hz, 3H), 1.34 (t, J=7.0 Hz, 3H), 2.56 (s, 3H), 2.81 (q, J=7.5 Hz, 2H), 4.37 (q, J=7.0 Hz, 2H), 7.58 (s, 1H).
Quantity
874 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.